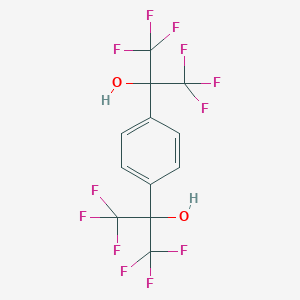

1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene

Description

The exact mass of the compound 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F12O2/c13-9(14,15)7(25,10(16,17)18)5-1-2-6(4-3-5)8(26,11(19,20)21)12(22,23)24/h1-4,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJDSANDEZLYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348152 | |

| Record name | 2,2'-(1,4-Phenylene)bis(hexafluoropropan-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1992-15-0 | |

| Record name | α1,α1,α4,α4-Tetrakis(trifluoromethyl)-1,4-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1992-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(1,4-Phenylene)bis(hexafluoropropan-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and spectral characterization of 1,4-bis(2-hydroxyhexafluoroisopropyl)benzene. The information is intended to support researchers and professionals in the fields of chemistry, materials science, and drug development in understanding and utilizing this unique fluorinated compound.

Introduction

1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene, also known as 1,4-HFAB, is a fluorinated aromatic diol with the chemical formula C₁₂H₆F₁₂O₂.[1] Its structure, featuring a central benzene ring substituted with two hexafluoroisopropyl alcohol groups at the para positions, imparts a unique combination of properties, including high thermal stability, chemical inertness, and specific solubility characteristics. These attributes make it a valuable monomer and building block in the synthesis of high-performance polymers, such as polyimides, polyethers, and polyesters, with applications in electronics, aerospace, and specialty coatings. The presence of two hydroxyl groups also allows for its use as a cross-linking agent or as a precursor for further chemical modifications.

Physicochemical Properties

The key physical and chemical properties of 1,4-bis(2-hydroxyhexafluoroisopropyl)benzene are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1992-15-0 | [1][2] |

| Molecular Formula | C₁₂H₆F₁₂O₂ | [1] |

| Molecular Weight | 410.16 g/mol | [1][3] |

| Appearance | White to off-white powder or crystalline solid | [2][4] |

| Melting Point | 83-87.5 °C | [2][5] |

| Boiling Point | 99-100 °C at 20 mmHg | [3] |

| Density | 1.638 g/cm³ | [2] |

| Solubility | Insoluble in water | Inferred from structure |

| Purity | ≥97% (typical) | [5] |

Synthesis

The primary industrial synthesis of 1,4-bis(2-hydroxyhexafluoroisopropyl)benzene is achieved through a Friedel-Crafts alkylation reaction between benzene and hexafluoroacetone. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Scheme

The overall reaction can be represented as follows:

Experimental Protocol

The following is a generalized experimental protocol based on established principles of Friedel-Crafts reactions and information from related patent literature.[6]

Materials:

-

Benzene (anhydrous)

-

Hexafluoroacetone

-

Aluminum chloride (anhydrous)

-

Anhydrous inert solvent (e.g., dichloromethane or carbon disulfide)

-

Alkali metal or alkaline earth metal hydroxide (e.g., NaOH or KOH) for workup

-

Hydrochloric acid (for neutralization)

-

Sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: A reaction flask equipped with a mechanical stirrer, a dropping funnel, a condenser with a drying tube, and a thermometer is charged with anhydrous aluminum chloride and an inert solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled to a temperature below 30°C.

-

Addition of Reactants: A solution of benzene in the inert solvent is added to the stirred suspension of aluminum chloride. Subsequently, hexafluoroacetone is added dropwise from the dropping funnel, maintaining the reaction temperature below 30°C.

-

Reaction Monitoring: The reaction is stirred for several hours at the controlled temperature. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with water, a dilute solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or distillation. A patent suggests the addition of an alkali or alkaline earth metal hydroxide followed by distillation for purification.[6]

Spectral Data

The structural characterization of 1,4-bis(2-hydroxyhexafluoroisopropyl)benzene is confirmed by various spectroscopic methods.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the four aromatic protons (due to the symmetry of the para-substitution) and a singlet for the two hydroxyl protons. The chemical shift of the aromatic protons is typically in the range of 7.0-8.0 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the aromatic carbons and the carbons of the hexafluoroisopropyl groups. The carbon attached to the hydroxyl group and the trifluoromethyl groups will have a distinct chemical shift.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the twelve equivalent fluorine atoms of the two trifluoromethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-bis(2-hydroxyhexafluoroisopropyl)benzene will display characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region, characteristic of the trifluoromethyl groups.

-

C-O stretch: A band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 410. The fragmentation pattern will be consistent with the structure, showing losses of fragments such as CF₃ and H₂O.[1]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the Friedel-Crafts synthesis of 1,4-bis(2-hydroxyhexafluoroisopropyl)benzene.

References

- 1. 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene | C12H6F12O2 | CID 631065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 1,4-BIS(2-HYDROXYHEXAFLUOROISOPROPYL)BENZENE | 1992-15-0 [chemicalbook.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. CAS 1992-15-0 | 2704-3-05 | MDL MFCD00042091 | 1,4-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)benzene | SynQuest Laboratories [synquestlabs.com]

- 6. JPH075493B2 - Process for producing bis (2-hydroxyhexafluoro-2-propyl) benzene derivative - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene (CAS: 1992-15-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene, commonly referred to as 1,4-HFAB, is a fluorinated organic compound with the CAS number 1992-15-0. Its unique structure, featuring a central benzene ring substituted with two hexafluoroisopropanol groups at the para positions, imparts exceptional properties such as high thermal stability, chemical inertness, and specific solubility characteristics. These attributes make it a valuable building block in the synthesis of advanced polymers and materials, particularly in the fields of microelectronics and optoelectronics. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its primary applications.

Chemical and Physical Properties

The distinct properties of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene are a direct result of its highly fluorinated structure. The strong carbon-fluorine bonds and the presence of hydroxyl groups contribute to its thermal stability and reactivity, respectively. A summary of its key quantitative data is presented below.

Table 1: Physical and Chemical Properties of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆F₁₂O₂ | [1] |

| Molecular Weight | 410.16 g/mol | [1] |

| Appearance | White to off-white powder or crystalline solid | [2] |

| Melting Point | 83-87.5 °C | [2][3] |

| Boiling Point | 209 °C | [3] |

| 99-100 °C at 20 mmHg | [4] | |

| Density | 1.659 g/cm³ | [3] |

| Purity | ≥97% | [3] |

Table 2: Spectroscopic Data for 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR | Spectra available, specific shifts depend on solvent | [5] |

| ¹³C NMR | Spectra available | [5] |

| ¹⁹F NMR | Spectra available | [5] |

| GC-MS | NIST Number: 234646, Top Peak (m/z): 341, 2nd Highest (m/z): 271, 3rd Highest (m/z): 410 | [5] |

| FTIR | Technique: KBr Wafer, Spectra available | [5] |

Experimental Protocols

The primary route for the synthesis of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene is the Friedel-Crafts alkylation of benzene with hexafluoroacetone. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid.

Synthesis of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene

Reaction Scheme:

Caption: Synthesis of 1,4-HFAB via Friedel-Crafts alkylation.

Materials:

-

Benzene (anhydrous)

-

Hexafluoroacetone (gas or liquid)

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a dropping funnel is set up in a well-ventilated fume hood. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous aluminum chloride is suspended in the anhydrous solvent within the reaction flask.

-

Reactant Addition: A solution of benzene in the anhydrous solvent is added to the dropping funnel. The hexafluoroacetone is then slowly bubbled through the stirred suspension or added dropwise if in liquid form. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

-

Quenching: Upon completion, the reaction mixture is cautiously poured over crushed ice and acidified with hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed sequentially with water, sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude product is typically a solid that can be purified by recrystallization.

Procedure:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Hexane or a mixture of hexane and a more polar solvent is often effective.

-

Dissolution: The crude product is dissolved in a minimal amount of the hot recrystallization solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.

-

Crystallization: The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the purified 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene.

Applications

The primary utility of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene lies in its role as a monomer in polymer synthesis. Its rigid structure and the presence of the bulky, electron-withdrawing hexafluoroisopropyl groups impart desirable properties to the resulting polymers.

Caption: Relationship between properties and applications.

-

Polyimides and Polycarbonates: It is used as a monomer to produce fluorinated polyimides and polycarbonates with enhanced thermal stability, lower dielectric constants, and improved optical clarity.

-

Epoxy Resins: It can be used as a curing agent or a modifier for epoxy resins to improve their thermal and chemical resistance.

-

Microelectronics: Its derivatives are utilized in the formulation of photoresists for microlithography due to their transparency to deep UV radiation.

Safety and Handling

1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene is classified as a skin and eye irritant.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene is a specialized fluorochemical with a unique combination of properties that make it highly valuable in the field of materials science. Its synthesis, while requiring careful handling of reagents, is based on the well-established Friedel-Crafts reaction. The resulting polymers find applications in demanding technological areas where thermal stability, chemical resistance, and specific optical and dielectric properties are paramount. This guide provides a foundational understanding of this compound for researchers and professionals engaged in the development of advanced materials.

References

A Comprehensive Technical Guide to 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene, a fluorinated aromatic compound with significant applications in materials science and potential as a versatile building block in organic synthesis. This document consolidates its known synonyms, chemical and physical properties, and outlines a key synthetic application, offering valuable insights for professionals in research and development.

Chemical Identity and Synonyms

1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene is known by several alternative names in scientific literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms and Identifiers for 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene

| Identifier Type | Identifier |

| IUPAC Name | 1,1,1,3,3,3-hexafluoro-2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]propan-2-ol[1] |

| CAS Number | 1992-15-0[1] |

| Common Abbreviation | 1,4-HFAB[2] |

| Alternative Names | 1,4-Bis(hexafluoro-α-hydroxyisopropyl)benzene |

| 1,4-Bis(2-hydroxyhexafluoro-2-propyl)benzene | |

| 1,4-Bis(hexafluoro-2-hydroxy-2-propyl)benzene | |

| 1,4-bis(alpha-hydroxyhexafluoroisopropyl)benzene | |

| 2,2'-(1,4-Phenylene)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) | |

| Molecular Formula | C₁₂H₆F₁₂O₂[1] |

Physicochemical Properties

The unique properties of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene, largely dictated by its high fluorine content, make it a valuable component in the synthesis of advanced materials.

Table 2: Physicochemical Data of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene

| Property | Value |

| Molecular Weight | 410.16 g/mol |

| Appearance | White to almost white powder or crystalline solid |

| Melting Point | 83-85 °C |

| Boiling Point | 99-100 °C at 20 mmHg |

| Density | 1.638 g/cm³ |

| pKa (Predicted) | 8.60 ± 0.15 |

Applications in Materials Science

The primary application of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene lies in the field of polymer chemistry, particularly in the development of materials for microlithography. Its incorporation into polymer backbones can significantly enhance properties such as thermal stability and optical transparency at specific wavelengths.

It serves as a monomer for the synthesis of specialty polymers, including poly(acrylates) and poly(arylene ether)s. For instance, it is a precursor to acrylic monomers used in the formulation of photoresists for 157 nm microlithography. The presence of the hexafluoroisopropanol groups contributes to the low optical density of the resulting polymers at this wavelength.

Experimental Protocol: Synthesis of an Acrylic Monomer

The following section outlines a two-step synthesis for an acrylic monomer derived from 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene, as described in the literature for microlithography applications. It is important to note that this represents a general synthetic route, and specific laboratory-validated protocols with precise reagent quantities and reaction conditions were not available in the surveyed literature.

Step 1: Reduction of the Aromatic Ring

The initial step involves the reduction of the central benzene ring of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene to the corresponding cyclohexane derivative. This transformation is crucial for improving the transparency of the final polymer in the deep UV region.

Step 2: Acrylation of the Cyclohexane Derivative

Following the reduction, the resulting cyclohexane diol is functionalized with (meth)acryloyl groups. This is typically achieved by deprotonation of the hydroxyl groups with a strong base like n-butyllithium, followed by reaction with (meth)acryloyl chloride. The resulting monomer contains twelve fluorine atoms and a hexafluoroisopropanol group, making it suitable for polymerization into photoresist materials.

Biological Activity and Drug Development Potential

While the high fluorine content of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene suggests potential applications in medicinal chemistry—as fluorine substitution can enhance metabolic stability and binding affinity of drug candidates—there is currently a lack of specific studies detailing its biological activity. The available literature primarily focuses on its utility in materials science. Further research is required to explore its potential in drug design and development.

Due to the absence of specific data on its interaction with biological systems, no signaling pathway diagrams can be provided at this time.

Conclusion

1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene is a highly fluorinated compound with established applications as a monomer in the synthesis of advanced polymers for the microelectronics industry. Its unique physicochemical properties make it a subject of interest for further research in materials science. While its potential in drug development remains largely unexplored, its structure presents opportunities for the synthesis of novel fluorinated molecules with potential biological activity. This guide provides a foundational understanding of this compound for researchers and professionals in related fields.

References

In-Depth Technical Guide to 1,3-Bis(2-hydroxyhexafluoroisopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and synthesis of 1,3-Bis(2-hydroxyhexafluoroisopropyl)benzene. This compound, often abbreviated as 1,3-HFAB, is a fluorinated organic molecule with significant applications in materials science.

Chemical Structure and IUPAC Name

The chemical structure of 1,3-Bis(2-hydroxyhexafluoroisopropyl)benzene consists of a central benzene ring substituted at the 1 and 3 positions with 2-hydroxyhexafluoroisopropyl groups.

Chemical Structure:

IUPAC Name: 2,2'-(1,3-Phenylene)bis(1,1,1,3,3,3-hexafluoropropan-2-ol)

Other synonyms include:

-

1,3-Bis(α-hydroxyhexafluoroisopropyl)benzene

-

α,α,α',α'-Tetrakis(trifluoromethyl)-1,3-benzenedimethanol[1][2]

-

1,3-Bis(hexafluoro-2-hydroxy-2-propyl)benzene

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Bis(2-hydroxyhexafluoroisopropyl)benzene is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆F₁₂O₂ | [3][4] |

| Molecular Weight | 410.16 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Melting Point | 9-10 °C | [3] |

| Boiling Point | 209 °C (lit.) | [3][5] |

| Density | 1.659 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index (n20/D) | 1.387 (lit.) | [3][5] |

| pKa | 8.61 ± 0.15 (Predicted) | [3] |

| Flash Point | 97.2 °C | [5] |

| Solubility | Difficult to mix with water | [3] |

Experimental Protocols

Synthesis of 1,3-Bis(2-hydroxyhexafluoroisopropyl)benzene

The synthesis of 1,3-Bis(2-hydroxyhexafluoroisopropyl)benzene is typically achieved through a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution involves the reaction of a benzene derivative with an alkylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme:

A conceptual overview of the synthesis of 1,3-Bis(2-hydroxyhexafluoroisopropyl)benzene.

Detailed Methodology:

-

Reaction Setup: A reaction vessel, typically a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Charging: The aromatic substrate, in this case, a suitable 1,3-disubstituted benzene derivative that can be converted to the diisopropyl intermediate, is dissolved in an appropriate anhydrous solvent (e.g., carbon disulfide, nitrobenzene) and placed in the reaction flask. The flask is then cooled in an ice bath.

-

Catalyst Addition: The Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added portion-wise to the stirred solution. It is crucial to perform this addition slowly and at a low temperature to control the exothermic reaction.

-

Alkylating Agent Addition: Hexafluoroacetone, the alkylating agent, is added dropwise from the dropping funnel to the reaction mixture. The reaction is typically maintained at a low temperature during the addition.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux for a specified period to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and water, often with the addition of a mineral acid (e.g., HCl) to decompose the catalyst complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane). The combined organic extracts are then washed with water, a dilute solution of a weak base (e.g., sodium bicarbonate) to remove any remaining acid, and finally with brine. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is then purified by a suitable method, such as distillation under reduced pressure or column chromatography, to yield the pure 1,3-Bis(2-hydroxyhexafluoroisopropyl)benzene.

Applications and Workflows

1,3-Bis(2-hydroxyhexafluoroisopropyl)benzene is a valuable monomer and intermediate in the synthesis of high-performance polymers and materials for advanced applications.[3]

Role in Liquid Crystal Display (LCD) Manufacturing

This compound can serve as an intermediate in the synthesis of liquid crystal monomers. The general workflow for the manufacturing of liquid crystal materials involves several key stages.

General workflow for the role of intermediates in LCD manufacturing.

The unique properties imparted by the hexafluoroisopropyl groups, such as increased thermal stability, chemical resistance, and specific dielectric properties, make it a desirable component in the formulation of advanced liquid crystal materials.[3]

Application in Photoresist Formulations

In the field of microelectronics, fluorinated compounds are utilized in photoresist formulations to enhance properties such as transparency at deep UV wavelengths and etch resistance. While a specific workflow for 1,3-Bis(2-hydroxyhexafluoroisopropyl)benzene in photoresists is not detailed in the provided search results, a general process for the application of a photoresist is outlined below. The incorporation of monomers like 1,3-HFAB into the polymer resin of the photoresist would occur during the synthesis of the photoresist composition.

A generalized workflow for the use of a photoresist in microfabrication.

References

Spectroscopic Data for 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data available for the compound 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene (CAS No. 1992-15-0). While detailed, quantitative spectral data such as specific chemical shifts, coupling constants, and full fragmentation patterns are housed in specialized databases, this document outlines the types of available data and the general methodologies for their acquisition.

Summary of Available Spectroscopic Data

Spectroscopic data for 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene has been recorded and is available through various chemical databases. The available data includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure:

IUPAC Name: 1,1,1,3,3,3-hexafluoro-2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]propan-2-ol[1] Molecular Formula: C₁₂H₆F₁₂O₂[1] Molecular Weight: 410.15 g/mol [1]

Data Presentation

Detailed quantitative data for 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene is available in spectral databases such as SpectraBase.[1] The following tables provide a general summary of the expected and reported data.

Table 1: NMR Spectroscopic Data Summary

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H NMR | 7.0 - 8.0 (aromatic), 3.0 - 5.0 (hydroxyl) | The aromatic protons are expected to show a singlet or a complex multiplet depending on the solvent and resolution. The hydroxyl proton signal may be broad and its position can vary with concentration and solvent. |

| ¹³C NMR | 120 - 150 (aromatic), 75 - 85 (quaternary C-OH), 120 - 130 (CF₃, quartet) | The carbon attached to the hydroxyl group and the trifluoromethyl groups will appear as a septet due to coupling with fluorine. The trifluoromethyl carbons will appear as a quartet. |

| ¹⁹F NMR | -70 to -80 | A single peak is expected as all trifluoromethyl groups are chemically equivalent. |

Note: Specific chemical shifts and coupling constants are dependent on the solvent and the spectrometer frequency.

Table 2: Infrared (IR) Spectroscopy Data Summary

| Wave Number (cm⁻¹) | Functional Group | Intensity |

| ~3600 - 3200 | O-H (alcohol) | Strong, broad |

| ~3100 - 3000 | C-H (aromatic) | Medium |

| ~1600, ~1500 | C=C (aromatic ring) | Medium |

| ~1300 - 1100 | C-F (trifluoromethyl) | Strong |

| ~1200 - 1000 | C-O (alcohol) | Strong |

Table 3: Mass Spectrometry Data Summary

| m/z Value | Interpretation |

| 410 | Molecular ion [M]⁺ |

| 341 | [M - CF₃]⁺ |

| 271 | [M - 2CF₃ - H]⁺ |

The top three peaks reported in the NIST Mass Spectrometry Data Center are m/z 341, 271, and 410.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic fluorinated compounds like 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker AC-300 (as referenced in PubChem for ¹H NMR data of this compound), or a higher field instrument (e.g., 400 or 500 MHz).[1]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling. A spectral width of -50 to -100 ppm is typically sufficient.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. PubChem indicates that IR spectra for this compound were obtained using a KBr wafer.[1]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the empty sample compartment or a pure KBr pellet. Then, place the sample pellet in the sample holder and record the sample spectrum.

-

Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). Identify the major absorption bands and correlate them to the corresponding functional groups.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

GC Separation: Inject the sample solution into the GC. The compound will be vaporized and separated from any impurities on a capillary column (e.g., a non-polar or medium-polarity column). The temperature of the GC oven is programmed to ramp up to ensure good separation.

-

MS Ionization and Analysis: As the compound elutes from the GC column, it enters the MS ion source where it is ionized (typically by electron impact - EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

A Comprehensive Technical Guide to the Thermal Properties of 1,4-Bis(hexafluoroisopropyl)benzene (1,4-HFAB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal stability and melting point of 1,4-bis(hexafluoroisopropyl)benzene (1,4-HFAB), a fluorinated aromatic compound of significant interest in various scientific and industrial applications. This document summarizes key quantitative data, outlines detailed experimental protocols for thermal analysis, and presents a visual representation of the analytical workflow.

Core Thermochemical Data

The thermal properties of 1,4-HFAB are critical for its application in environments subject to varying temperatures. The following table summarizes the available quantitative data for its melting and boiling points.

| Property | Value | Conditions |

| Melting Point | 83-85 °C | Standard Pressure |

| Boiling Point | 99-100 °C | 20 mm Hg |

Thermal Stability and Decomposition

To fully characterize the thermal stability of 1,4-HFAB, a thermogravimetric analysis would be required. This analysis would determine the onset temperature of decomposition and the subsequent mass loss profile as a function of temperature, providing a comprehensive understanding of its thermal limits.

Experimental Protocols

The determination of the melting point and thermal stability of a compound like 1,4-HFAB is typically achieved through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively. The following are detailed, representative protocols for these analyses.

Differential Scanning Calorimetry (DSC) for Melting Point Determination

Objective: To determine the melting point and enthalpy of fusion of 1,4-HFAB.

Apparatus: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.

Procedure:

-

Sample Preparation: Accurately weigh 5 to 15 mg of 1,4-HFAB into a hermetically sealed aluminum DSC pan. An empty, sealed pan is to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[1]

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10-20 °C/min, to a temperature significantly above the melting point (e.g., 120 °C).[1][2]

-

Hold the sample at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate.

-

A second heating cycle is often performed to analyze the thermal history of the sample.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To evaluate the thermal stability and decomposition profile of 1,4-HFAB.

Apparatus: A calibrated Thermogravimetric Analyzer (TGA).

Procedure:

-

Sample Preparation: Place a precisely weighed sample of 5-10 mg of 1,4-HFAB into a tared TGA sample pan (typically ceramic or platinum).

-

Instrument Setup: Position the sample pan in the TGA furnace. Purge the furnace with an inert atmosphere (e.g., nitrogen) or a reactive atmosphere (e.g., air), depending on the desired experimental conditions, at a typical flow rate of 20-100 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate, commonly 10 °C/min or 20 °C/min, to a final temperature where complete decomposition is expected (e.g., 600-800 °C).

-

-

Data Analysis: The TGA thermogram will plot the percentage of mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition. The temperatures at which specific percentages of mass loss occur (e.g., 5% or 50%) are often reported to characterize thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the thermal analysis of 1,4-HFAB, from sample preparation to data interpretation.

References

Health and Safety Profile of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene. It is intended for informational purposes for a technical audience and should not be considered a substitute for a comprehensive safety assessment. Always consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling this chemical.

Introduction

1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene, also known as 2,2'-(1,4-Phenylene)bis(1,1,1,3,3,3-hexafluoropropan-2-ol), is a fluorinated organic compound. Its chemical structure, featuring a central benzene ring with two hexafluoroisopropyl alcohol substituents, imparts unique properties such as high thermal stability and chemical resistance. These characteristics make it a valuable monomer and intermediate in the synthesis of advanced polymers and other materials. This guide provides an in-depth overview of the available health and safety data for this compound, including its physicochemical properties, known toxicological effects, and recommended experimental protocols for safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene is presented in Table 1. Understanding these properties is crucial for safe handling, storage, and experimental design.

Table 1: Physicochemical Properties of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene

| Property | Value | Reference(s) |

| CAS Number | 1992-15-0 | [1] |

| Molecular Formula | C₁₂H₆F₁₂O₂ | [2] |

| Molecular Weight | 410.16 g/mol | [2] |

| Appearance | White to off-white powder or crystalline solid | [1] |

| Melting Point | 83-85 °C | [1] |

| Boiling Point | 99-100 °C at 20 mmHg | [3] |

| Density | 1.638 g/cm³ | [1] |

| Flash Point | >100 °C | [1] |

| Solubility | Information not readily available. Likely has low water solubility due to its fluorinated nature. | |

| Vapor Pressure | Information not readily available. |

Toxicological Data

Comprehensive toxicological data for 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene is limited in the public domain. The available information is primarily derived from Safety Data Sheets (SDS) and indicates potential for irritation. There is a notable absence of publicly available studies on acute systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.

Acute Toxicity

No quantitative data for acute oral, dermal, or inhalation toxicity (e.g., LD50 or LC50 values) for 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene were identified in the reviewed literature.

Skin, Eye, and Respiratory Irritation

This compound is consistently classified as an irritant to the skin, eyes, and respiratory system.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

These classifications are based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) criteria.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

No specific studies on the genotoxicity (e.g., Ames test, chromosomal aberration assays), carcinogenicity, or reproductive and developmental toxicity of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene were found in the public literature. The structural alerts for toxicity based on the benzene ring are noted; however, the toxicological profile of a substituted benzene can differ significantly from that of benzene itself. The high degree of fluorination may also influence its metabolic pathways and toxicological outcomes.

Experimental Protocols for Safety Assessment

Given the limited specific data for 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene, standardized OECD (Organisation for Economic Co-operation and Development) test guidelines for similar chemicals can be employed for a comprehensive safety assessment.[4][5][6]

In Vitro Cytotoxicity Assay

This assay provides a preliminary assessment of a substance's toxicity at the cellular level.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured. A decrease in formazan production correlates with a reduction in cell viability.[7][8]

Methodology:

-

Cell Culture: Plate a suitable human cell line (e.g., HaCaT for skin, HepG2 for liver) in 96-well plates and incubate until they reach the desired confluence.

-

Compound Exposure: Prepare serial dilutions of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 (half-maximal inhibitory concentration) value.

Figure 1: Workflow for an in vitro cytotoxicity (MTT) assay.

In Vitro Skin Irritation Test (OECD TG 439)

This test assesses the potential of a substance to cause skin irritation using a reconstructed human epidermis (RhE) model.[9][10][11][12]

Principle: The test chemical is applied topically to the RhE tissue. Skin irritation potential is determined by the relative mean viability of the treated tissues compared to negative controls, measured by the MTT assay.

Methodology:

-

Tissue Preparation: Place the RhE tissues in a multi-well plate containing maintenance medium.

-

Compound Application: Apply a defined amount of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene (neat or diluted) directly onto the surface of the RhE tissue.

-

Exposure and Rinsing: Incubate for a specific duration (e.g., 60 minutes). After exposure, thoroughly rinse the tissues to remove the test chemical.

-

Post-Incubation: Transfer the tissues to fresh medium and incubate for a further period (e.g., 42 hours).

-

Viability Assessment: Perform the MTT assay on the tissues to determine cell viability.

-

Classification: A reduction in tissue viability below a certain threshold (typically ≤ 50%) indicates that the substance is a skin irritant.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 1,4-BIS(2-HYDROXYHEXAFLUOROISOPROPYL)BENZENE | 1992-15-0 [chemicalbook.com]

- 4. oecd.org [oecd.org]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. oecd.org [oecd.org]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. oecd.org [oecd.org]

- 11. iivs.org [iivs.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to High-Purity 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene for Research and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene (also known as 1,4-HFAB), a versatile fluorinated building block with significant potential in pharmaceutical and materials science research. This document outlines commercial suppliers, key technical data, and detailed experimental protocols for its analysis, empowering researchers to effectively source and utilize this compound in their work.

Commercial Suppliers and Specifications

High-purity 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene is available from a range of commercial suppliers catering to the research and pharmaceutical industries. The purity of the commercially available compound is typically high, often exceeding 97%. Below is a summary of prominent suppliers and their stated product specifications.

| Supplier | Reported Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Notes |

| SynQuest Laboratories | 97%[1] | 1992-15-0[1] | C₁₂H₆F₁₂O₂[1] | 410.16[1] | |

| WUHAN FORTUNA CHEMICAL CO., LTD. | ≥98%[2] | 1992-15-0[2] | C₁₂H₆F₁₂O₂ | 410.16 | |

| Career Henan Chemical Co. | 98%[2] | 1992-15-0[2] | C₁₂H₆F₁₂O₂ | 410.16 | |

| Chemsigma | Not Specified | 1992-15-0[3] | C₁₂H₆F₁₂O₂ | 410.16 | Distributor |

| ChemicalBook | Not Specified | 1992-15-0[2] | C₁₂H₆F₁₂O₂ | 410.16 | Chemical database with supplier links |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene is crucial for its application in research and development. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₆F₁₂O₂ | PubChem[4] |

| Molecular Weight | 410.15 g/mol | PubChem[4] |

| CAS Number | 1992-15-0 | PubChem[4] |

| IUPAC Name | 2,2'-(1,4-Phenylene)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) | PubChem[4] |

| Melting Point | 87-87.5 °C | SynQuest Laboratories[1] |

| Boiling Point | 209 °C | SynQuest Laboratories[1] |

| Density | 1.659 g/cm³ | SynQuest Laboratories[1] |

| Appearance | White to off-white powder/crystals | |

| Solubility | Soluble in many organic solvents |

Experimental Protocols

Accurate and reliable analytical methods are essential for verifying the purity and identity of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene. The following sections provide detailed experimental protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Quality Control Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene and identify any potential volatile or semi-volatile impurities.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a split/splitless injector and a mass selective detector (MSD).

-

GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents and Materials:

-

1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene sample.

-

High-purity solvent for sample dilution (e.g., Acetone or Ethyl Acetate, HPLC grade or higher).

-

Helium (carrier gas), 99.999% purity or higher.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene sample.

-

Dissolve the sample in 10 mL of the chosen solvent to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of approximately 100 µg/mL.

-

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Hold: Hold at 280 °C for 10 minutes.

-

-

MSD Parameters:

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

-

-

Data Analysis:

-

Integrate the peaks in the total ion chromatogram (TIC).

-

Calculate the area percentage of the main peak corresponding to 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene to determine its purity.

-

Identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST). The mass spectrum of the parent compound is expected to show characteristic fragments.[4]

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the purity of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene. A reverse-phase HPLC method is generally suitable for this compound.[5]

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

HPLC Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

-

1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene sample.

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade.

-

Optional: Formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of acetonitrile and water. A typical starting gradient could be 60:40 (ACN:Water).

-

If needed, add a small amount of acid (e.g., 0.1% formic acid) to both the aqueous and organic phases to ensure good peak shape.

-

Degas the mobile phase before use.

-

-

Sample Preparation:

-

Prepare a stock solution of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Parameters:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 220 nm or as determined by a UV scan of the compound.

-

Gradient Program (Example):

-

0-15 min: Isocratic at 60% ACN.

-

15-17 min: Ramp to 95% ACN.

-

17-20 min: Hold at 95% ACN.

-

20-22 min: Return to 60% ACN.

-

22-25 min: Re-equilibration at 60% ACN.

-

-

-

Data Analysis:

-

Integrate the peak corresponding to 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene.

-

Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

-

Visualizations

The following diagrams illustrate a typical quality control workflow and a potential application in a biological signaling pathway.

References

- 1. CAS 1992-15-0 | 2704-3-05 | MDL MFCD00042091 | 1,4-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)benzene | SynQuest Laboratories [synquestlabs.com]

- 2. 1,4-BIS(2-HYDROXYHEXAFLUOROISOPROPYL)BENZENE | 1992-15-0 [chemicalbook.com]

- 3. chemsigma.com [chemsigma.com]

- 4. 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene | C12H6F12O2 | CID 631065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Bis(2-hydroxy-2-propyl)benzene | SIELC Technologies [sielc.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the structural and experimental aspects of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene, a fluorinated aromatic diol with significant potential in medicinal chemistry and materials science. While a definitive, publicly accessible crystal structure from the Crystallography Open Database (COD) under the identified entry 1556312 could not be retrieved for detailed analysis of bond lengths and angles, this guide consolidates available physicochemical data and outlines a general experimental approach for its synthesis and characterization.

Physicochemical Properties

1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene, with the chemical formula C₁₂H₆F₁₂O₂, is a white to almost white crystalline powder.[1] Its unique structure, featuring a central benzene ring flanked by two bulky and highly electronegative hexafluoroisopropanol groups, imparts properties valuable for drug design, such as enhanced metabolic stability and binding affinity.

| Property | Value |

| Molecular Formula | C₁₂H₆F₁₂O₂ |

| Molecular Weight | 410.16 g/mol |

| CAS Number | 1992-15-0 |

| Melting Point | 83-85 °C |

| Boiling Point | 99-100 °C at 20 mmHg |

| Appearance | White to almost white crystalline powder[1] |

Experimental Protocols

General Synthesis

The synthesis of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene typically involves the reaction of a suitable benzene derivative with hexafluoroacetone. A common precursor is 1,4-dibromobenzene, which can undergo a Grignard reaction followed by the addition of hexafluoroacetone.

Reaction Scheme:

-

Grignard Reagent Formation: 1,4-dibromobenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the corresponding bis-Grignard reagent.

-

Addition of Hexafluoroacetone: The bis-Grignard reagent is then reacted with hexafluoroacetone at low temperatures.

-

Workup: The reaction mixture is quenched with an acidic aqueous solution (e.g., dilute HCl) to protonate the alkoxide intermediates, yielding the final product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to obtain crystalline 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction often requires careful control of crystallization conditions. A general approach would involve:

-

Solvent Selection: Dissolving the purified compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature.

-

Slow Cooling: Allowing the solution to cool slowly and undisturbed to promote the formation of large, well-ordered crystals.

-

Vapor Diffusion: Alternatively, a solution of the compound in a volatile solvent can be placed in a sealed container with a less volatile anti-solvent. Slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

Molecular Structure and Experimental Workflow

To visualize the relationships and processes involved, the following diagrams are provided in the DOT language.

Caption: General Synthetic Pathway for 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene.

Caption: Standard Workflow for Single Crystal X-ray Diffraction Analysis.

Applications in Drug Development and Materials Science

The unique electronic properties conferred by the fluorine atoms make 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene an attractive building block in drug development. Fluorine substitution is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. The diol functionality also allows for its incorporation into larger molecular scaffolds and polymers. In materials science, its rigid structure and low surface energy suggest potential applications in the development of specialty polymers and coatings with enhanced thermal and chemical resistance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyimides from 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance poly(ether imide)s utilizing 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene (BHFB) as a key starting material. The incorporation of the hexafluoroisopropylidene group from BHFB into the polymer backbone imparts desirable properties such as enhanced thermal stability, improved solubility, lower dielectric constants, and reduced water absorption, making these polyimides attractive for advanced applications in electronics, aerospace, and separation technologies.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance. Fluorinated polyimides, in particular, exhibit unique properties due to the presence of fluorine atoms. 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene (BHFB) is a fluorinated diol that serves as a valuable building block for introducing the -C(CF₃)₂- group into the polymer structure. In the synthesis of polyimides, BHFB is typically first converted into a dianhydride monomer, namely 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]hexafluoropropane dianhydride (6F-BABPA) . This dianhydride is then polymerized with various aromatic diamines to yield poly(ether imide)s.

The presence of the flexible ether linkages and the bulky hexafluoroisopropylidene groups in the polymer backbone disrupts chain packing, leading to improved solubility in organic solvents, which facilitates processing. Furthermore, the low polarizability of the C-F bond contributes to a lower dielectric constant and reduced moisture uptake, properties that are highly sought after in microelectronics and high-frequency communication systems.

Synthesis Pathway Overview

The overall synthesis strategy involves a two-stage process:

-

Synthesis of the Dianhydride Monomer (6F-BABPA) from BHFB: This involves a nucleophilic aromatic substitution reaction between the disodium salt of BHFB and a nitro- or halo-substituted phthalic anhydride derivative, followed by hydrolysis and cyclodehydration.

-

Synthesis of the Poly(ether imide) via Polycondensation: The 6F-BABPA dianhydride is reacted with an aromatic diamine in a polar aprotic solvent to form a poly(amic acid) precursor. This precursor is then converted to the final poly(ether imide) through thermal or chemical imidization.

Experimental Protocols

Protocol 1: Synthesis of 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]hexafluoropropane Dianhydride (6F-BABPA) from BHFB

This protocol is based on established synthetic routes for bis(ether anhydride)s.

Materials:

-

1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene (BHFB)

-

4-Nitrophthalic anhydride or 4-Fluorophthalic anhydride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene

-

Acetic anhydride

-

Pyridine or Triethylamine

Procedure:

-

Formation of the BHFB Disodium Salt: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, dissolve BHFB in anhydrous DMAc. Add a stoichiometric amount of a base such as anhydrous potassium carbonate. Heat the mixture to reflux with toluene to azeotropically remove the water formed during the salt formation.

-

Nucleophilic Aromatic Substitution: After complete removal of water, cool the reaction mixture. Add 4-nitrophthalic anhydride to the flask. Heat the reaction mixture under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Once the reaction is complete, the resulting bis(ether imide) intermediate is hydrolyzed. This can be achieved by adding an aqueous solution of a strong base (e.g., sodium hydroxide) and heating the mixture.

-

Acidification: After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the tetra-acid.

-

Cyclodehydration (Imidization): The isolated tetra-acid is then chemically cyclized to the dianhydride. This is typically done by refluxing the tetra-acid in a mixture of acetic anhydride and a tertiary amine catalyst like pyridine or triethylamine.

-

Purification: The crude 6F-BABPA dianhydride is purified by recrystallization from an appropriate solvent system (e.g., acetic anhydride/toluene). The final product should be a white crystalline solid.

Protocol 2: Synthesis of Poly(ether imide) by Polycondensation of 6F-BABPA and an Aromatic Diamine

This protocol describes a general two-step polycondensation method. 4,4'-Oxydianiline (ODA) is used here as a representative aromatic diamine.

Materials:

-

2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]hexafluoropropane dianhydride (6F-BABPA), purified

-

4,4'-Oxydianiline (ODA), purified

-

N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), anhydrous

-

Acetic anhydride

-

Pyridine

Procedure:

-

Poly(amic acid) Synthesis: In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of ODA in anhydrous NMP. Once the diamine is fully dissolved, gradually add an equimolar amount of 6F-BABPA dianhydride powder in several portions. The reaction is exothermic and should be maintained at room temperature. Continue stirring under nitrogen for 8-24 hours to form a viscous poly(amic acid) solution.[1]

-

Film Casting (for thermal imidization): The viscous poly(amic acid) solution can be cast onto a clean, dry glass plate. The film is then heated in a programmable oven under a nitrogen atmosphere using a staged heating profile. A typical heating schedule is:

-

Chemical Imidization (alternative to thermal imidization): To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine. Stir the mixture at room temperature for several hours, and then heat to complete the imidization. The resulting poly(ether imide) can then be precipitated in a non-solvent like methanol, filtered, washed, and dried.

Data Presentation

The properties of poly(ether imide)s derived from 6F-BABPA and various aromatic diamines are summarized in the tables below.

Table 1: Thermal Properties of 6F-BABPA Based Poly(ether imide)s

| Diamine Monomer | Glass Transition Temp. (T g), °C | 5% Weight Loss Temp. (T d5), °C (in N₂) |

| 4,4'-Oxydianiline (ODA) | 245 | >500 |

| 1,1-bis(4-aminophenyl)-1-phenyl-2,2,2-trifluoroethane (3F-DAM) | 257 | >500 |

| 2,2-bis(4-aminophenyl)hexafluoropropane (6F-diamine) | 235 | >500 |

| 1,3-bis(4-aminophenoxy)benzene (APB) | 209 | >500 |

Data compiled from various sources for representative examples.

Table 2: Mechanical Properties of 6F-BABPA Based Poly(ether imide) Films

| Diamine Monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| 4,4'-Oxydianiline (ODA) | 90-110 | 2.0-2.5 | 5-10 |

| 1,1-bis(4-aminophenyl)-1-phenyl-2,2,2-trifluoroethane (3F-DAM) | 85-105 | 2.2-2.7 | 4-8 |

| 2,2-bis(4-aminophenyl)hexafluoropropane (6F-diamine) | 95-115 | 2.5-3.0 | 6-12 |

| 1,3-bis(4-aminophenoxy)benzene (APB) | 80-100 | 1.8-2.3 | 7-15 |

Data compiled from various sources for representative examples.

Table 3: Dielectric and Other Properties of 6F-BABPA Based Poly(ether imide)s

| Diamine Monomer | Dielectric Constant (at 1 MHz) | Water Absorption (%) |

| 4,4'-Oxydianiline (ODA) | 2.8 - 3.2 | 0.5 - 1.0 |

| 1,1-bis(4-aminophenyl)-1-phenyl-2,2,2-trifluoroethane (3F-DAM) | 2.7 - 3.1 | 0.3 - 0.6 |

| 2,2-bis(4-aminophenyl)hexafluoropropane (6F-diamine) | 2.6 - 3.0 | 0.2 - 0.5 |

| 1,3-bis(4-aminophenoxy)benzene (APB) | 2.9 - 3.3 | 0.6 - 1.2 |

Data compiled from various sources for representative examples.[1]

Mandatory Visualization

Caption: Workflow for the synthesis of poly(ether imide)s from BHFB.

Caption: Structure-property-application relationships of BHFB-derived polyimides.

References

Application Notes and Protocols for the Polycondensation of 1,4-HFAB with Aromatic Dianhydrides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of high-performance polyimides through the polycondensation of 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene (1,4-HFAB) with various aromatic dianhydrides. The incorporation of the bulky, fluorine-containing 1,4-HFAB diamine into the polyimide backbone imparts desirable properties such as enhanced solubility, improved thermal stability, lower dielectric constants, and reduced moisture absorption, making these materials highly attractive for applications in microelectronics, aerospace, and advanced drug delivery systems.

Introduction

Aromatic polyimides are a class of polymers renowned for their exceptional thermal, mechanical, and chemical properties.[1] The synthesis of polyimides is typically achieved through a polycondensation reaction between an aromatic diamine and an aromatic dianhydride. The properties of the resulting polyimide can be tailored by carefully selecting the monomer structures.[2] The use of 1,4-HFAB as the diamine monomer is particularly advantageous due to the presence of trifluoromethyl (-CF3) groups, which disrupt chain packing and introduce hydrophobicity, leading to polymers with improved processability and specialized characteristics.

This document outlines the synthesis and properties of polyimides derived from 1,4-HFAB and four common aromatic dianhydrides:

-

Pyromellitic dianhydride (PMDA): A rigid and planar dianhydride that typically leads to polyimides with high thermal stability and excellent mechanical strength.

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA): A fluorine-containing dianhydride that, when combined with 1,4-HFAB, results in polyimides with excellent solubility, optical transparency, and low dielectric constants.[1][3]

-

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA): A dianhydride containing a ketone linkage, which can enhance the solubility and processability of the resulting polyimides.

-

4,4'-Oxydiphthalic anhydride (ODPA): A flexible dianhydride due to the ether linkage, which can lead to more tractable polyimides with good mechanical properties.

Data Presentation

The following tables summarize the quantitative data for polyimides synthesized from 1,4-HFAB and various aromatic dianhydrides. These values are compiled from literature sources and are intended to provide a comparative overview.

| Dianhydride | Polymer Designation | Yield (%) | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| PMDA | 1,4-HFAB-PMDA | >95 | 0.80 - 1.20 | 300 - 350 | 500 - 550 | 100 - 150 | 2.5 - 3.5 | 5 - 10 |

| 6FDA | 1,4-HFAB-6FDA | >95 | 0.70 - 1.10 | 280 - 320 | 500 - 540 | 90 - 130 | 2.0 - 3.0 | 8 - 15 |

| BTDA | 1,4-HFAB-BTDA | >95 | 0.75 - 1.15 | 270 - 310 | 490 - 530 | 95 - 140 | 2.2 - 3.2 | 7 - 12 |

| ODPA | 1,4-HFAB-ODPA | >95 | 0.85 - 1.25 | 260 - 300 | 480 - 520 | 100 - 145 | 2.4 - 3.4 | 6 - 11 |

Note: The properties of polyimides can vary depending on the synthesis method, purification, and film preparation techniques.

Experimental Protocols

The following are detailed methodologies for the synthesis of polyimides from 1,4-HFAB and aromatic dianhydrides via the widely used two-step polycondensation method.

Materials

-

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (1,4-HFAB) (recrystallized from ethanol and dried in vacuo)

-

Pyromellitic dianhydride (PMDA) (purified by sublimation)

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (purified by sublimation)

-

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) (purified by sublimation)

-

4,4'-Oxydiphthalic anhydride (ODPA) (purified by sublimation)

-

N,N-dimethylacetamide (DMAc) (anhydrous)

-

N-methyl-2-pyrrolidone (NMP) (anhydrous)

-

Acetic anhydride (reagent grade)

-

Pyridine (reagent grade)

-

Methanol (reagent grade)

Equipment

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Addition funnel

-

Heating mantle with temperature controller

-

Vacuum oven

-

Glass plates for film casting

-

Doctor blade or spin coater

Two-Step Polycondensation Protocol

Step 1: Synthesis of Poly(amic acid) (PAA)

-

In a clean, dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of 1,4-HFAB in anhydrous DMAc or NMP to achieve a solids content of 15-20% (w/v).

-

Stir the solution under a gentle stream of nitrogen until the diamine has completely dissolved.

-

Slowly add an equimolar amount of the aromatic dianhydride (e.g., PMDA, 6FDA, BTDA, or ODPA) in small portions to the stirred diamine solution at room temperature.

-

Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.

Step 2: Conversion of PAA to Polyimide (Imidization)

The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical imidization.

A. Thermal Imidization

-

Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade or spin coater to obtain a film of uniform thickness.

-

Place the coated glass plate in a vacuum oven and cure the film using a staged heating program:

-

80 °C for 1 hour

-

150 °C for 1 hour

-

200 °C for 1 hour

-

250 °C for 1 hour

-

300 °C for 1 hour

-

-

After cooling to room temperature, the polyimide film can be carefully peeled from the glass substrate.

B. Chemical Imidization

-

To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit of the polymer) as the dehydrating agent and catalyst, respectively.

-

Stir the mixture at room temperature for 12-24 hours.

-

Precipitate the polyimide by slowly pouring the solution into a large volume of vigorously stirred methanol.

-

Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 100-120 °C for 24 hours.

-

The dried polyimide powder can then be redissolved in a suitable solvent (e.g., NMP, DMAc) and cast into films as described for thermal imidization, followed by a final high-temperature annealing step (e.g., at 300 °C) to ensure complete imidization.

Mandatory Visualization

Caption: Experimental workflow for polyimide synthesis.

Caption: General polycondensation reaction scheme.

References

Application Notes and Protocols for the Preparation of Polycarbonates Using 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycarbonates derived from 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene, also known as Bisphenol AF (BPA-AF), offer a unique combination of properties that make them highly valuable for specialized applications, including in the biomedical and pharmaceutical fields. The incorporation of hexafluoroisopropylidene groups into the polymer backbone imparts high thermal stability, excellent optical clarity, low dielectric constant, and enhanced chemical resistance compared to conventional polycarbonates based on Bisphenol A (BPA). These characteristics are advantageous for applications requiring robust and high-performance materials.

These application notes provide detailed protocols for the synthesis of polycarbonates from BPA-AF via two primary methods: melt transesterification and interfacial polymerization. Additionally, a summary of the typical material properties is presented in a structured format for easy reference and comparison.

Key Applications

The unique properties of BPA-AF based polycarbonates make them suitable for a range of applications, including:

-

Medical Devices: Their biocompatibility and sterilizability make them ideal for surgical instruments, diagnostic equipment components, and implantable devices.

-